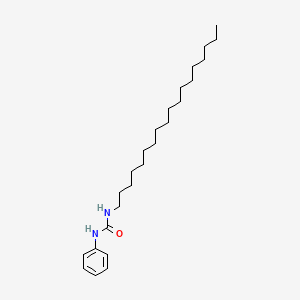
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid is an organic compound with the molecular formula C15H16N2O3S and a molecular weight of 304.37 g/mol . This compound features a pyrimidine ring substituted with hydroxy, mercapto, and phenyl groups, as well as a pentanoic acid side chain. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with a pentanoic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using automated synthesis equipment and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydroxy and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-mercapto-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
5-(4-Hydroxy-3-methoxy-phenyl)pentanoic acid: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid is unique due to its combination of functional groups and the presence of a phenyl-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in closely related compounds .
Propriétés
Numéro CAS |
94100-20-6 |
|---|---|
Formule moléculaire |
C15H16N2O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
5-(4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-12(19)9-5-4-8-11-13(10-6-2-1-3-7-10)16-15(21)17-14(11)20/h1-3,6-7H,4-5,8-9H2,(H,18,19)(H2,16,17,20,21) |
Clé InChI |
AVKMAZQIJFECCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)


![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)





![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

